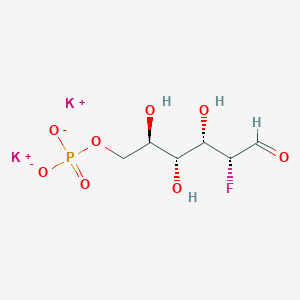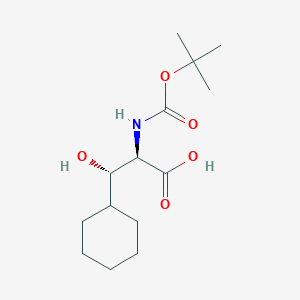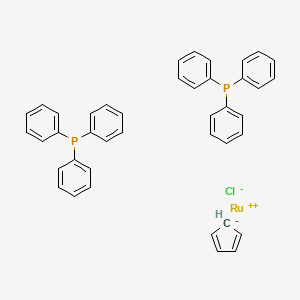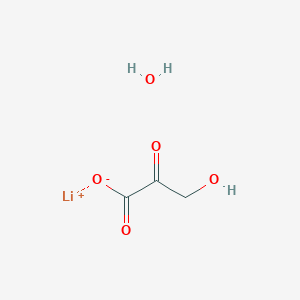
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2F-DG, is a metabolically active compound with potential applications in scientific research, drug discovery, and medical diagnostics. 2F-DG is a small molecule that is structurally similar to glucose, but with a fluorine atom replacing the hydroxyl group at the 2-position on the glucose molecule. This difference in structure makes 2F-DG a unique compound that has been studied extensively in recent years.
科学的研究の応用
Metabolism in Plants and Animals : FDG is used as a radiotracer in plant imaging, exhibiting a distinct metabolic fate in plants compared to animal cells. In Arabidopsis thaliana, major end products of FDG metabolism include 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG, pointing towards glycolysis and starch degradation pathways (Fatangare et al., 2015). In mice, FDG accumulates in organs as FDG or FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM) or FDM-6-phosphate, with different metabolic rates observed in various organs (Kanazawa et al., 1986).
Clinical and Diagnostic Applications : The history of FDG's synthesis and its behavior mimicking natural glucose make it a powerful tool in clinical diagnostics. Its unique property of being metabolically trapped in the cell after phosphorylation by hexokinase, especially its radiolabeled derivative used in positron emission tomography (PET), highlights its significance in medical imaging (Pacák & Černý, 2002).
Cancer Research : FDG's uptake and retention by cancer cells, followed by phosphorylation and accumulation, make it a crucial agent in cancer research. For instance, the conversion of FDG to FDG-6-phosphate and beyond in cancer cells provides insights for tumor diagnosis and therapy monitoring (Klebermass et al., 2021).
Brain Metabolism Studies : FDG is used in studying brain metabolism, with its epimerization to 2-deoxy-2-fluoro-D-mannose in the brain being a critical indicator of brain activity. This property of FDG makes it a functional probe for NMR in monitoring brain functions (Nakada et al., 1986).
Molecular Imaging : FDG has applications in molecular imaging, particularly in MRI, for detecting tumors and metastases in laboratory animals. This application extends to potentially replacing PET/CT or PET/MRI in clinical settings for cancer detection (Rivlin et al., 2013).
特性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAPZQGXJMGKS-FAOVPRGRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FK2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)